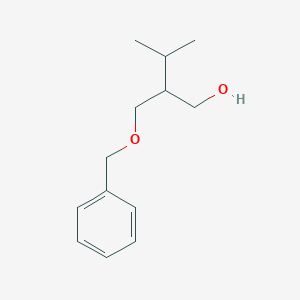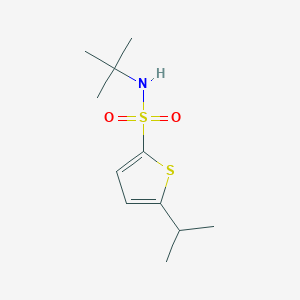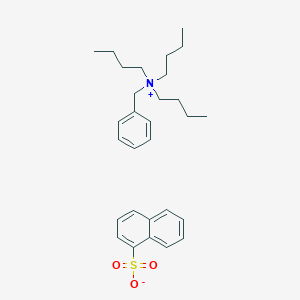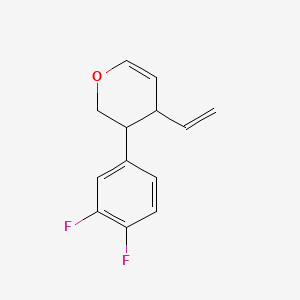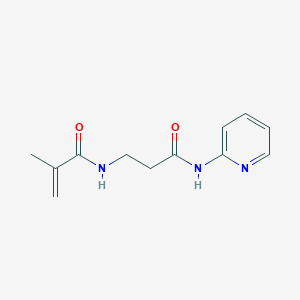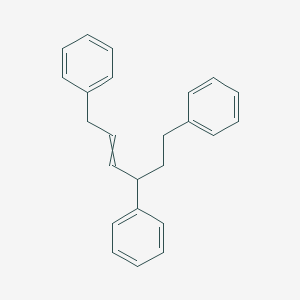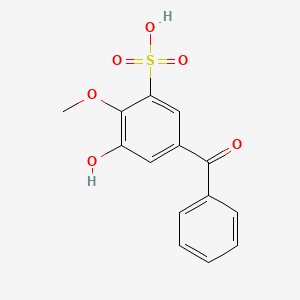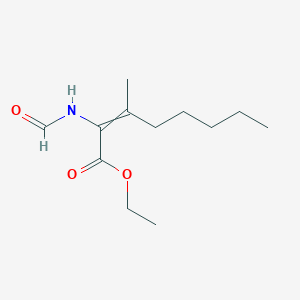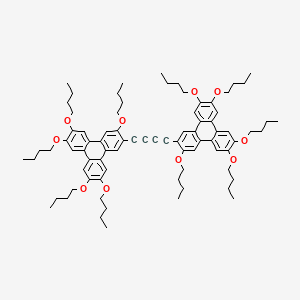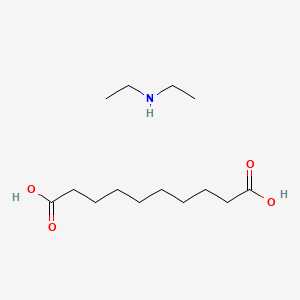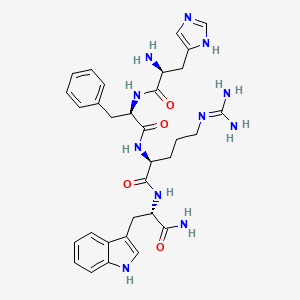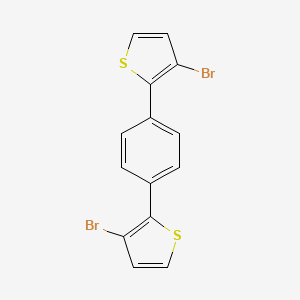
L-Asparaginyl-L-isoleucyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginyl-L-isoleucyl-L-threonine is a tripeptide composed of three amino acids: L-asparagine, L-isoleucine, and L-threonine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-threonine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-isoleucine, is activated and coupled to the deprotected amine group of L-threonine.
Repetition: The deprotection and coupling steps are repeated for L-asparagine.
Cleavage: The completed tripeptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of the threonine residue can lead to the formation of oxo-threonine.
Reduction: Reduction reactions can modify the functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-asparagine, L-isoleucine, and L-threonine.
Oxidation: Oxo-threonine and other oxidized derivatives.
Reduction: Reduced forms of the amino acids, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
L-Asparaginyl-L-isoleucyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Asparaginyl-L-isoleucyl-L-threonine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and modulating various biological processes. For example, it may interact with amino acid transporters or enzymes involved in peptide metabolism, affecting cellular functions and signaling pathways.
Comparación Con Compuestos Similares
L-Asparaginyl-L-isoleucyl-L-threonine can be compared with other tripeptides such as:
- L-Glutaminyl-L-isoleucyl-L-threonine
- L-Asparaginyl-L-valyl-L-threonine
- L-Asparaginyl-L-isoleucyl-L-serine
Uniqueness
The uniqueness of this compound lies in its specific sequence and the properties conferred by the combination of L-asparagine, L-isoleucine, and L-threonine. This specific arrangement of amino acids can result in distinct biochemical and biophysical characteristics, making it valuable for targeted research and applications.
Propiedades
Número CAS |
350582-78-4 |
|---|---|
Fórmula molecular |
C14H26N4O6 |
Peso molecular |
346.38 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H26N4O6/c1-4-6(2)10(17-12(21)8(15)5-9(16)20)13(22)18-11(7(3)19)14(23)24/h6-8,10-11,19H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7+,8-,10-,11-/m0/s1 |
Clave InChI |
IBLAOXSULLECQZ-IUKAMOBKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


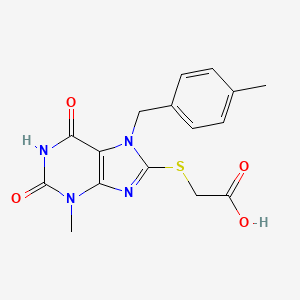
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
